molecular formula C13H17N B11905301 2-Butyl-1-methylindolizine CAS No. 88274-07-1

2-Butyl-1-methylindolizine

Cat. No.: B11905301
CAS No.: 88274-07-1
M. Wt: 187.28 g/mol
InChI Key: CGJWELKBNALFHC-UHFFFAOYSA-N
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Description

2-Butyl-1-methylindolizine is a bicyclic heteroaromatic compound comprising a fused pyrrole and pyridine ring system. It features a butyl group at the 2-position and a methyl group at the 1-position of the indolizine core (Fig. 1). The butyl and methyl substituents in this compound likely influence its lipophilicity, steric bulk, and electronic profile, which are critical for interactions with biological targets or functional materials. However, detailed pharmacological or industrial data for this specific compound remain sparse in publicly available literature.

Properties

CAS No.

88274-07-1

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-butyl-1-methylindolizine

InChI

InChI=1S/C13H17N/c1-3-4-7-12-10-14-9-6-5-8-13(14)11(12)2/h5-6,8-10H,3-4,7H2,1-2H3

InChI Key

CGJWELKBNALFHC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN2C=CC=CC2=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1-methylindolizine can be achieved through various methods. One common approach involves the cyclization of 2-alkylpyridines with alkynes. For instance, the reaction of 2-butylpyridine with propargyl bromide under basic conditions can yield this compound. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1-methylindolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated analog.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups at specific positions on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated indolizine derivatives.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups.

Scientific Research Applications

Chemical Applications

Synthesis of Heterocycles
2-Butyl-1-methylindolizine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structural features facilitate various chemical reactions, including oxidation, reduction, and substitution. For example:

  • Oxidation : Can lead to the formation of ketones or carboxylic acids.
  • Reduction : May yield fully saturated indolizine derivatives.
  • Substitution : Allows for the introduction of nitro, halogen, or other electrophilic groups.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of indolizines, including this compound, exhibit significant antimicrobial properties. A study evaluating various indolizine derivatives demonstrated their effectiveness against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Compounds showed minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL, indicating their potential as anti-tubercular agents .

Anticancer Properties
Indolizines have been investigated for their anticancer activities. The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain indolizine derivatives can selectively target cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Medicinal Applications

Drug Development
this compound is explored as a lead compound for drug development due to its interaction with various molecular targets. Its ability to modulate enzyme activity makes it a candidate for designing new therapeutic agents targeting specific pathways involved in diseases such as cancer and tuberculosis . The compound's potential as an antiangiogenic agent has also been noted, particularly in relation to inhibiting vascular endothelial growth factor (VEGF) signaling pathways .

Industrial Applications

Organic Electronics
In the field of organic electronics, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its aromatic properties and ability to form stable films make it suitable for these applications. The compound's role in enhancing the efficiency and stability of electronic devices is an area of active research.

Case Study 1: Anti-Tubercular Activity

A series of 1,2,3-trisubstituted indolizines were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The study revealed that several derivatives exhibited potent activity against both drug-sensitive and multidrug-resistant strains. The findings suggest that structural modifications at specific positions on the indolizine scaffold can significantly impact biological activity .

Case Study 2: Drug-Bioconjugates

Indolizines have been used to create biotin-tagged drug conjugates for affinity chromatography applications. These conjugates allow for selective isolation of proteins interacting with drugs like COB223, demonstrating the utility of indolizine scaffolds in drug discovery and proteomics .

Mechanism of Action

The mechanism of action of 2-Butyl-1-methylindolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Indolizine Derivatives

To contextualize 2-butyl-1-methylindolizine, we compare it with structurally related indolizines, focusing on substituent effects, synthesis strategies, biological activities, and structural conformations.

Structural Features

  • Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate: X-ray diffraction revealed a dihedral angle of 41.73° between the benzene and indolizine rings, indicating moderate non-planarity. Bond lengths and angles were within normal ranges for indolizines . This could reduce π-π stacking interactions in biological or material applications.

Data Table: Key Properties of Selected Indolizines

Compound Name Substituents Biological Activity (Reported) Synthesis Yield Dihedral Angle (Ring-Substituent)
This compound 2-butyl, 1-methyl Not reported N/A Hypothetical: >45° (estimated)
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate 2-benzoyl, 6-methyl, 7-carboxylate Inactive (anticancer) 76% 41.73°

Research Implications and Gaps

The comparison highlights the critical role of substituent positioning and functional groups in modulating indolizine properties. Future studies should prioritize:

Synthetic Optimization : Developing efficient routes for this compound, leveraging insights from analogous compounds.

Biological Screening : Testing for receptor binding (e.g., 5-HT3, histamine H3) or enzyme inhibition (e.g., PLA2) based on precedents from active indolizines.

Structural Analysis : Conducting X-ray crystallography or computational modeling to resolve conformational details.

Biological Activity

2-Butyl-1-methylindolizine is a compound belonging to the indolizine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties. The findings are supported by various studies, including molecular docking analyses and in vitro evaluations.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The indolizine core is characterized by a fused bicyclic system, which enhances its interaction with biological targets. The presence of the butyl and methyl groups at specific positions on the indolizine ring influences its pharmacological properties.

Antimicrobial Activity

Recent studies indicate that indolizines, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain indolizines demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against Mycobacterium tuberculosis strains .

CompoundMIC (µg/mL)Target Organism
This compound4-32Mycobacterium tuberculosis
Other Indolizines16-64Multidrug-resistant MTB strains

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. Compounds with similar structures have shown to inhibit key inflammatory mediators such as COX-1, COX-2, and 5-lipoxygenase (5-LOX). In vitro assays demonstrated that these compounds could significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukins IL-6 and IL-1β, which are crucial in inflammatory responses .

Anticancer Potential

Indolizines are being explored for their anticancer properties. Molecular docking studies have identified potential targets for these compounds, suggesting that they may interfere with cancer cell proliferation pathways. The binding affinities observed in these studies indicate that this compound could serve as a lead compound for further development in cancer therapy .

Case Study: Antitubercular Activity

A series of indolizines were tested for their antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The findings revealed that derivatives of indolizines displayed promising results, with some compounds achieving effective MIC values against resistant strains .

Research Findings: Molecular Docking

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins involved in disease pathways. These studies indicated favorable binding energies with key enzymes associated with inflammation and cancer progression .

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